molecular formula C17H16ClN3O4 B2918817 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034552-39-9

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2918817
CAS No.: 2034552-39-9
M. Wt: 361.78
InChI Key: XHYAHSHDPCPFMD-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound that belongs to the family of benzooxazepines. The compound's intricate structure includes both an oxazepine and a dihydropyridine moiety, which impart distinct physicochemical properties. It's been of interest in medicinal chemistry for potential pharmaceutical applications due to its unique molecular architecture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically starts with the preparation of intermediate compounds. The process involves multiple steps:

  • Synthesis of the benzo[f][1,4]oxazepine core: : This is usually achieved through a cyclization reaction of an appropriate amide with a chloro-substituted benzene derivative under acidic or basic conditions.

  • Functionalization of the oxazepine ring: : Subsequent reactions introduce the dihydropyridine moiety through condensation reactions with pyridine derivatives, often using catalysts like Lewis acids.

  • Introduction of the carboxamide group: : This final step often involves the reaction of the intermediate with an amine or anhydride.

Industrial Production Methods

Industrial-scale production leverages optimized versions of these synthetic routes, focusing on efficiency, yield, and scalability. Techniques such as continuous flow chemistry and catalysis are often employed to enhance the reproducibility and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation at the dihydropyridine moiety to form pyridine derivatives.

  • Reduction: : The oxazepine ring can be reduced to a benzoxazine under certain conditions.

  • Substitution: : Various electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites in the molecule.

Common Reagents and Conditions

  • Oxidation: : Uses oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: : Reagents like sodium hydride (NaH) or alkyl halides under mild conditions.

Major Products Formed

  • Oxidized products: : Pyridine derivatives.

  • Reduced products: : Benzoxazines.

  • Substituted products: : Various derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been extensively studied for its potential in several fields:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential effects on biological pathways and organisms.

  • Medicine: : Explored for its pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its effects involves:

  • Molecular targets: : It interacts with specific enzymes and receptors in biological systems, altering their activity.

  • Pathways involved: : It may inhibit or activate signaling pathways, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

When compared to other benzooxazepine and dihydropyridine derivatives, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

  • Benzo[f][1,4]oxazepines: : Share the oxazepine ring but lack the dihydropyridine moiety.

  • Dihydropyridines: : Known for their pharmacological activities but do not contain the benzooxazepine structure.

Overall, this compound is a fascinating compound with a range of applications and unique chemical properties, making it a significant subject of research in various scientific fields.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c18-13-2-3-14-12(7-13)9-21(16(23)10-25-14)6-5-19-17(24)11-1-4-15(22)20-8-11/h1-4,7-8H,5-6,9-10H2,(H,19,24)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYAHSHDPCPFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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